5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Zofenopril(1-) -

Zofenopril(1-)

Catalog Number: EVT-1555866
CAS Number:
Molecular Formula: C22H22NO4S2-
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zofenopril Calcium is the calcium salt of zofenopril, a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, zofenopril is hydrolyzed in vivo into its active form zofenoprilat. Zofenoprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Zofenoprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Zofenopril(1-) is a monocarboxylic acid anion that is the conjugate base of zofenopril, obtained by deprotonation of the carboxy group. It is a conjugate base of a zofenopril.
Source and Classification

Zofenopril was developed by ZYF Pharm Chemical and is classified under the category of antihypertensive agents. It is chemically described as (4S)-N-[3-(benzoylsulfanyl)-2(S)-methylpropionyl]-4-(phenylsulfanyl)-L-proline calcium salt. The compound's structure includes a proline derivative with specific functional groups that contribute to its pharmacological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Zofenopril involves several key steps:

  1. Starting Materials: The synthesis begins with N-acetyl-L-oxyproline as a primary raw material.
  2. Esterification: N-acetyl-L-oxyproline is esterified using methanol.
  3. Sulfonation: Paratoluensulfonyl chloride is introduced to sulfonate the intermediate product.
  4. Substitution: A thiophenyl group is substituted into the structure.
  5. Hydrolysis: The resulting product undergoes hydrolysis to yield the free acid form of Zofenopril.
  6. Formation of Calcium Salt: The free acid is then reacted with calcium derivatives to produce Zofenopril Calcium .

This method allows for the efficient production of Zofenopril with high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of Zofenopril can be represented as follows:

  • Molecular Formula: C18_{18}H22_{22}N2_{2}O4_{4}S2_{2}Ca
  • Molecular Weight: Approximately 410.6 g/mol
  • Structural Features:
    • Contains a proline backbone.
    • Features a benzoylsulfanyl group and a phenylsulfanyl group.
    • Exhibits chirality at specific carbon centers.

The three-dimensional arrangement of atoms significantly influences the drug's efficacy and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Zofenopril undergoes several chemical reactions during its synthesis:

  • Esterification Reaction: Involves the formation of esters from carboxylic acids and alcohols.
  • Acylation Reaction: The introduction of acyl groups into the molecule enhances its reactivity and stability.
  • Hydrolysis Reaction: Converts esters or amides into their corresponding acids or amines, crucial for obtaining the active form of Zofenopril.

These reactions are carefully controlled to ensure high yields and minimize impurities .

Mechanism of Action

Process and Data

Zofenopril acts primarily by inhibiting the angiotensin-converting enzyme (ACE), which plays a pivotal role in the renin-angiotensin system. By blocking this enzyme, Zofenopril reduces the conversion of angiotensin I to angiotensin II, leading to:

  • Vasodilation: Relaxation of blood vessels, which lowers blood pressure.
  • Decreased Aldosterone Secretion: Reduces sodium retention, further aiding in blood pressure control.

The pharmacological effects are mediated through its active metabolite, Zofenoprilat, which has a longer half-life and sustained action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Very slightly soluble in water; practically insoluble in organic solvents like acetonitrile.
  • Melting Point: Approximately 42–44°C.

Chemical Properties

These properties are essential for formulating effective pharmaceutical products containing Zofenopril .

Applications

Zofenopril is primarily used in clinical settings for:

  • Management of Hypertension: Effective in lowering blood pressure in patients with essential hypertension.
  • Treatment of Myocardial Infarction: Provides protective benefits post-myocardial infarction by reducing cardiac workload and improving outcomes.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its favorable safety profile and efficacy .

Introduction to Zofenopril

Pharmacological Classification and Historical Development

Zofenopril belongs to the sulfhydryl-containing subclass of angiotensin-converting enzyme inhibitors (ATC code: C09AA15), classified as a cardiovascular agent targeting the renin-angiotensin-aldosterone system (RAAS) [7] [9]. Its development history traces to 1978 when it was patented, with clinical approval granted in 2000 following extensive investigation of its cardioprotective potential [5]. Unlike carboxyl-containing ACE inhibitors (e.g., enalapril, ramipril) or phosphinyl-containing agents (e.g., fosinopril), zofenopril's chemical architecture features a sulfhydryl (-SH) moiety that confers distinctive biochemical properties, including antioxidant activity and enhanced tissue penetration [4] [8].

The historical trajectory of zofenopril development reflects evolving understanding of RAAS inhibition. As a second-generation ACE inhibitor, it was designed to overcome limitations of first-generation agents like captopril by offering greater potency (approximately 6-10 times more potent than captopril), longer duration of action (>17 hours in hypertensive models), and improved tissue selectivity [1] [6]. Clinical development accelerated through the landmark SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, which demonstrated significant cardiovascular risk reduction in high-risk patients, particularly those with anterior myocardial infarction [4] [8]. These trials established zofenopril's therapeutic niche in both hypertension management and post-infarction cardioprotection.

Table 1: Pharmacological Classification of Zofenopril Among ACE Inhibitors

Classification FeatureZofenoprilCaptoprilEnalaprilRamipril
Chemical GroupSulfhydrylSulfhydrylCarboxylCarboxyl
GenerationSecondFirstSecondSecond
Prodrug RequirementYesNoYesYes
Relative Potency1.0 (ref)0.1-0.2x0.5x1.5x
Lipophilicity (Log P)4.110.281.503.00
Tissue ACE AffinityHighModerateModerateHigh

Structural and Biochemical Properties of Zofenopril

Zofenopril calcium (chemical name: (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid) possesses the molecular formula C₂₂H₂₃NO₄S₂ and a molecular weight of 429.56 g/mol [3] [7] [9]. Its crystalline structure features a calcium salt formulation that enhances stability and bioavailability. The molecule contains two chiral centers, resulting in stereospecific activity where the (S,S,S)-configuration demonstrates optimal ACE binding affinity [9].

As a prodrug, zofenopril undergoes rapid hepatic and plasma hydrolysis by esterases to form its active metabolite, zofenoprilat, which contains the critical free sulfhydryl group (-SH) responsible for zinc coordination within the ACE active site [3] [4]. This biotransformation occurs efficiently in cardiac tissue due to high esterase concentrations, resulting in significant myocardial drug accumulation [6]. The sulfhydryl moiety enables potent interaction with the zinc ion in the ACE binding pocket (Kd ≈ 1-8 nM), forming a stable enzyme-inhibitor complex that prolongs duration of action [4] [8].

Zofenopril's defining biochemical properties include:

  • High Lipophilicity (XLogP: 4.11): Facilitates extensive tissue distribution and enhanced cellular membrane penetration, particularly in vascular endothelium and myocardial tissue [4] [6]
  • Tissue Selectivity: Demonstrates 90% cardiac ACE inhibition at 1 hour post-administration, maintaining 45% inhibition at 24 hours due to persistent binding [6] [8]
  • Antioxidant Capacity: The sulfhydryl group scavenges reactive oxygen species (ROS), reducing lipid peroxidation during ischemia-reperfusion injury by 40-60% compared to non-sulfhydryl ACE inhibitors [2] [4]
  • Molecular Stability: The benzoylthio and phenylsulfanyl moieties confer resistance to enzymatic degradation while facilitating receptor interactions [3]

Table 2: Key Chemical Properties of Zofenopril

PropertyValue/Specification
CAS Registry Number81872-10-8; 81938-43-4 (calcium salt)
IUPAC Name(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
Molecular Weight429.56 g/mol
XLogP4.11
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Topological Polar Surface Area125.28 Ų
Active MetaboliteZofenoprilat (CAS: 81938-43-4)
Stereochemistry(S,S,S)-configuration active isomer

Role in the Renin-Angiotensin-Aldosterone System (RAAS)

Zofenopril exerts its primary therapeutic effects through competitive inhibition of angiotensin-converting enzyme (ACE, CD143), a zinc metallopeptidase central to the renin-angiotensin-aldosterone system (RAAS) [7] [9]. The active metabolite zofenoprilat binds to the catalytic zinc ion within ACE's active site via its sulfhydryl group, preventing the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor and mediator of cardiovascular remodeling [4] [6]. This inhibition occurs with particular efficiency in tissue-bound ACE pools, where zofenoprilat achieves 3-fold higher concentrations than in plasma due to its lipophilic properties [6] [8].

The biochemical consequences of ACE inhibition manifest through multiple pathways:

  • Vasodilation: Angiotensin II reduction decreases vascular smooth muscle contraction and peripheral resistance
  • Aldosterone Suppression: Diminished angiotensin II leads to reduced aldosterone secretion, decreasing sodium/water retention
  • Bradykinin Potentiation: ACE inhibition decreases bradykinin degradation, increasing vasodilatory prostaglandin synthesis (though zofenopril exhibits lower bradykinin accumulation than carboxyl-containing ACE inhibitors) [4]
  • Oxidative Stress Modulation: The sulfhydryl group directly scavenges superoxide anions and inhibits NADPH oxidase activity, reducing vascular oxidative stress by 30-40% compared to non-sulfhydryl ACE inhibitors [2] [8]

Beyond conventional RAAS blockade, zofenopril demonstrates unique cardioprotective properties attributable to its molecular structure. Experimental models of ischemia-reperfusion injury demonstrate that zofenoprilat:

  • Preserves endothelial nitric oxide synthase (eNOS) function, improving coronary flow by 25-35%
  • Reduces infarct size by 20-30% through limitation of free radical-mediated damage
  • Attenuates cardiac remodeling by suppressing matrix metalloproteinase (MMP) activation and collagen deposition [2] [4] [6]

These tissue-level effects are significantly more pronounced than with non-sulfhydryl ACE inhibitors, evidenced by in vitro studies showing zofenopril 10⁻⁵ M restores cardiac function after ischemia-reperfusion 40% more effectively than equimolar captopril [6]. The drug's dual mechanism—combining enzymatic RAAS inhibition with direct antioxidant activity through its sulfhydryl residue—establishes its distinctive position within the ACE inhibitor class for cardiovascular protection.

Table 3: RAAS Modulation and Cardioprotective Effects of Zofenopril

Biological MechanismBiochemical EffectFunctional Outcome
ACE Inhibition>90% plasma ACE inhibition; 80% tissue ACE inhibitionReduced angiotensin II formation (≈70%)
Bradykinin PreservationModerate bradykinin accumulation (2-3 fold increase)Enhanced vasodilation; reduced cough incidence
Antioxidant ActivitySuperoxide anion scavenging; NADPH oxidase inhibition40-60% reduction in lipid peroxidation
Endothelial ProtectioneNOS upregulation; nitric oxide bioavailability +25%Improved coronary flow; reduced thrombosis
Cardiac Remodeling EffectsMMP-9 inhibition; collagen synthesis normalization20-30% attenuation of post-infarction remodeling

Properties

Product Name

Zofenopril(1-)

IUPAC Name

(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

Molecular Formula

C22H22NO4S2-

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/p-1/t15-,18+,19+/m1/s1

InChI Key

IAIDUHCBNLFXEF-MNEFBYGVSA-M

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.